

Physical characteristics of Fmoc-8-amino-3,6-dioxaoctanoic acid powder

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Compound of Interest

Compound Name: *Fmoc-8-amino-3,6-dioxaoctanoic acid*

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An In-Depth Technical Guide to the Physical Characteristics of **Fmoc-8-amino-3,6-dioxaoctanoic Acid** Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-8-amino-3,6-dioxaoctanoic acid is a bifunctional linker molecule widely utilized in peptide synthesis, drug delivery systems, and the development of antibody-drug conjugates (ADCs).^{[1][2][3]} Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for solid-phase peptide synthesis, and a hydrophilic polyethylene glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugates.^{[4][5]} This guide provides a comprehensive overview of the key physical characteristics of **Fmoc-8-amino-3,6-dioxaoctanoic acid** in its powdered form, along with detailed experimental protocols for their determination.

Physical and Chemical Properties

The physical properties of **Fmoc-8-amino-3,6-dioxaoctanoic acid** powder are summarized below. These values are critical for its proper handling, storage, and application in synthetic chemistry.

General Properties

Property	Value	Source(s)
Appearance	White to off-white crystalline powder.	[1] [4] [6] [7]
Odor	Characteristic.	[8]
Storage	Recommended at 2°C - 8°C.	[4] [5]

Quantitative Data

Property	Value	Method	Source(s)
Molecular Formula	C ₂₁ H ₂₃ NO ₆	-	[1] [4] [9]
Molecular Weight	385.41 g/mol	-	[1] [10]
Melting Point	85 - 102 °C	Capillary Method	[4] [8]
Purity	≥97% - 99.5%	HPLC	[1] [4] [10] [11]
Solubility	25 mg/mL in DMSO (with heating)	Experimental	[1]

Experimental Protocols

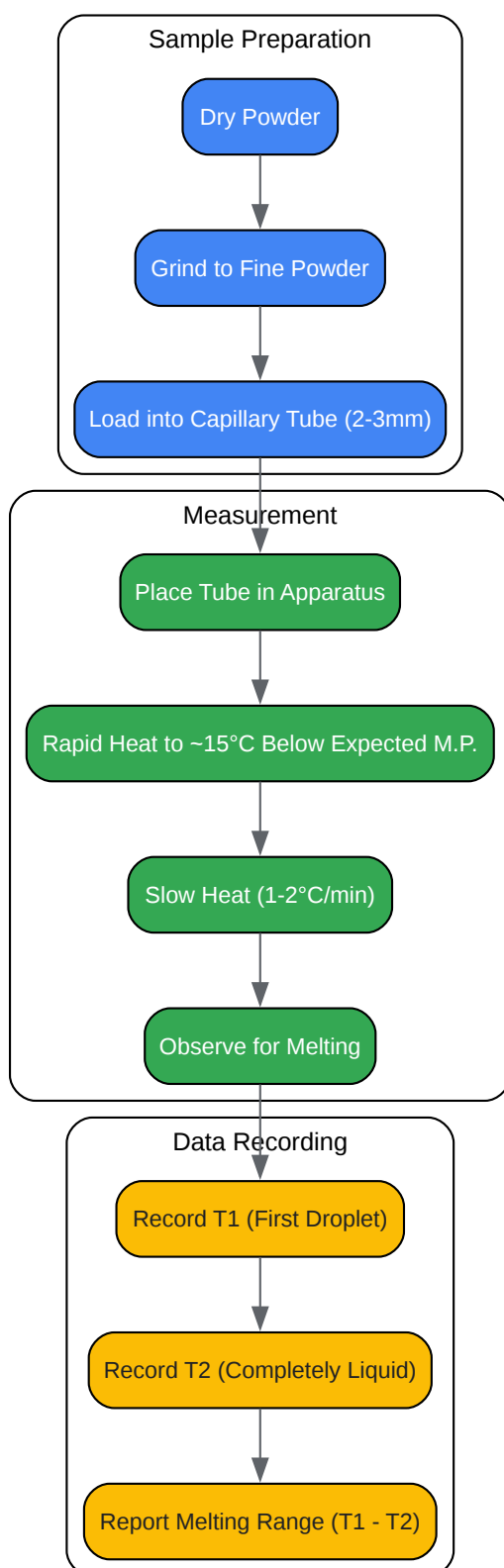
Detailed methodologies for determining the key physical characteristics of **Fmoc-8-amino-3,6-dioxaoctanoic acid** powder are provided below.

Melting Point Determination

The melting point is determined as a range, from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes liquid. A broad melting range can indicate the presence of impurities. The capillary method is standard for this determination.[\[12\]](#)[\[13\]](#)

Methodology:

- Sample Preparation: Ensure the **Fmoc-8-amino-3,6-dioxaoctanoic acid** powder is completely dry. If necessary, grind the crystalline powder into a fine, uniform consistency using a mortar and pestle.[\[14\]](#)[\[15\]](#)
- Capillary Tube Loading: Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long, narrow glass tube. [\[13\]](#)[\[14\]](#) The final packed sample height should be 2-3 mm.[\[14\]](#)
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[\[14\]](#)
- Heating and Observation:
 - If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[\[16\]](#)
 - Observe the sample through the viewing lens.
- Data Recording: Record the temperature at which the first visible drop of liquid forms (T_1) and the temperature at which the entire sample has melted into a clear liquid (T_2). The melting range is reported as $T_1 - T_2$.



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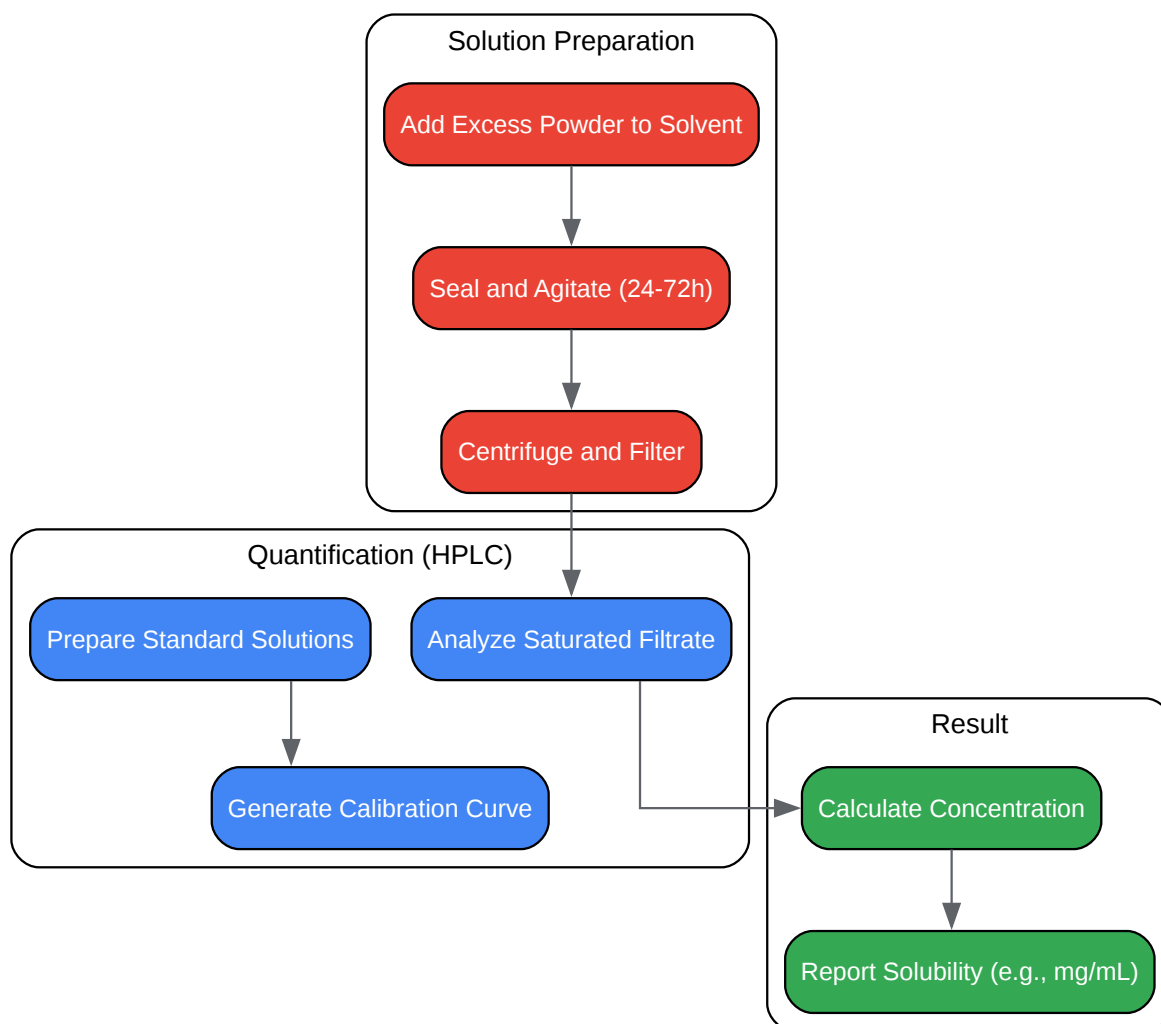
Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.^[17]

Methodology:

- **Preparation of Saturated Solution:** Add an excess amount of **Fmoc-8-amino-3,6-dioxaoctanoic acid** powder to a known volume of the chosen solvent (e.g., DMSO, water, buffer) in a sealed vial.
- **Equilibration:** Agitate the mixture at a constant temperature using an orbital shaker or magnetic stirrer for a period of 24-72 hours to ensure equilibrium is reached between the dissolved and undissolved solid.^[17]
- **Phase Separation:** After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifuging the sample and then filtering the supernatant through a chemically inert syringe filter (e.g., PTFE) to obtain a clear, saturated solution.^[17]
- **Quantification:**
 - Prepare a series of standard solutions of the compound with known concentrations.
 - Analyze the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to generate a calibration curve.
 - Analyze the filtered, saturated solution under the same conditions.
- **Data Reporting:** Determine the concentration of the compound in the saturated solution by using the calibration curve. Report the solubility in units such as mg/mL or mM at the specified temperature.^[17]



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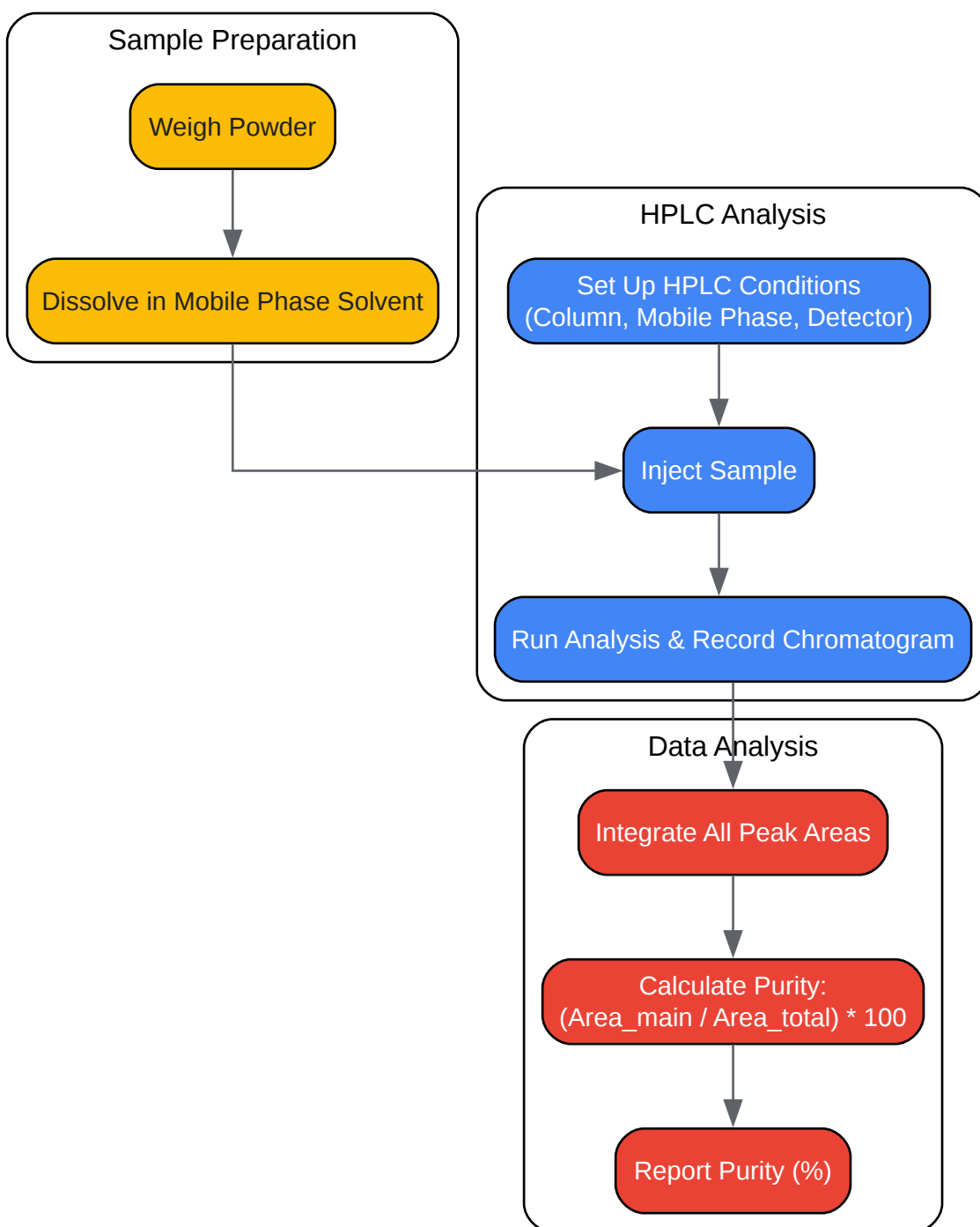
Caption: Workflow for Solubility Determination.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-protected amino acids.[4][18][19] The method separates the main compound from any impurities, and the purity is calculated based on the relative peak areas.

Methodology:

- Sample Preparation: Accurately weigh a small amount of the **Fmoc-8-amino-3,6-dioxaoctanoic acid** powder and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
- HPLC System and Conditions:
 - Column: A reverse-phase column (e.g., C18) is typically used.
 - Mobile Phase: A gradient of two solvents is common, such as Solvent A (e.g., water with 0.1% trifluoroacetic acid) and Solvent B (e.g., acetonitrile with 0.1% trifluoroacetic acid).
 - Detection: UV detection is used, typically at a wavelength of 262 nm or 338 nm, where the Fmoc group absorbs strongly.[\[20\]](#)
 - Flow Rate: A typical flow rate is around 1.0 mL/min.[\[19\]](#)
- Analysis:
 - Inject a small volume (e.g., 5 μ L) of the prepared sample solution into the HPLC system.[\[19\]](#)
 - Run the analysis and record the chromatogram.
- Data Processing:
 - Identify the peak corresponding to **Fmoc-8-amino-3,6-dioxaoctanoic acid**.
 - Integrate the area of all peaks in the chromatogram.
 - Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.



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